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Cat. No.: B3137281

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane, also known as 1,2-bis(silyl)ethane, is an organosilicon compound with the
chemical formula Cz2H10Si2. This molecule is of significant interest in materials science as a
single-source precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin
films. Its structure, featuring a stable silicon-carbon backbone, makes it a valuable building
block in various chemical syntheses. This guide provides a comprehensive overview of its
properties, synthesis, applications, and safety considerations, with a focus on detailed
experimental protocols and data presentation.

Physicochemical Properties

1,4-Disilabutane is a volatile and flammable liquid. Its key physical and chemical properties
are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b3137281?utm_src=pdf-interest
https://www.benchchem.com/product/b3137281?utm_src=pdf-body
https://www.benchchem.com/product/b3137281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3137281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 4364-07-2
Molecular Formula C2H10Si2 [1]
Molecular Weight 90.27 g/mol [1]
Appearance C.:olc')rless to straw-colored

liquid
Boiling Point 45-46 °C [2]
Density 0.697 g/cm?3 [1]
Refractive Index 1.4141 [2]
Flash Point -31°C [1]

) e Reacts rapidly with
Hydrolytic Sensitivity ] ) [1]
atmospheric moisture

Synthesis

The primary route for the synthesis of 1,4-disilabutane involves the reduction of 1,2-
bis(trichlorosilyl)ethane.

Reaction Scheme

[1,2—Bis(trichlorosiIyl)ethane) Reduction *
1,4-Disilabutane
Lithium Aluminum Hydride

Click to download full resolution via product page

Synthesis of 1,4-Disilabutane.

Experimental Protocol
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This protocol is based on a literature procedure for a large-scale synthesis.[3]
Materials:

e 1,2-bis(trichlorosilyl)ethane

e Lithium aluminum hydride (LiAIH4)

o Tetraglyme (dried)

» Nitrogen gas (inert atmosphere)

e Dry icel/isopropanol bath

Equipment:

» 3-liter, 3-necked flask with overhead stirrer and thermocouple
o Claisen head

» Transfer tube

e 200 ml 3-necked receiving flask

e Dry ice condenser

» Nitrogen bubbler

e Cannula

Procedure:

Assemble and oven-dry all glassware. Flush the entire apparatus with nitrogen.

To the 3-liter flask, add one liter of dried tetraglyme via cannula.

Cool the receiving flask in a dry ice/isopropanol bath and add dry ice to the condenser.

Carefully add lithium aluminum hydride to the reaction flask under a nitrogen atmosphere.
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o Slowly add 1,2-bis(trichlorosilyl)ethane to the stirred suspension of LiAlHa4 in tetraglyme. An
exothermic reaction will occur.

e The reaction mixture will warm, and the 1,4-disilabutane product will distill out of the
mixture.

o Collect the distilled 1,4-disilabutane in the cooled receiving flask.
e The crude product can be further purified by fractional distillation if necessary.
Yield: A reported yield for a similar procedure is 84%.[3]

Spectroscopic Data

Due to the reactive nature of the Si-H bonds, obtaining and handling pure samples for
spectroscopic analysis requires an inert atmosphere.
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Spectroscopy Expected Chemical Shifts / Peaks

The spectrum is expected to show two signals:
a triplet for the Si-H protons (& = 3.5 ppm) and a
uartet for the -CHz- protons (o = 0.5 ppm), with
14 NMR q . p ( . ppm)
coupling between them. The Si-H proton
chemical shifts are generally found in the range

of 3.0-4.0 ppm.[4][5]

A single signal is expected for the two
equivalent methylene (-CHz-) carbons. The

13C NMR chemical shift for carbons attached to silicon
atoms typically appears in the upfield region of
the spectrum (& = 0-20 ppm).[6][7]

Characteristic peaks are expected for Si-H
IR Spectroscopy stretching (around 2100-2200 cm~1) and CH:2

stretching and bending vibrations.

The mass spectrum would show the molecular
M Spect . ion peak (M*) at m/z = 90, along with
ass Spectrometry ) ]
fragmentation patterns corresponding to the loss

of hydrogen and silyl groups.

Applications
Chemical Vapor Deposition (CVD) of Silicon Carbide
(SiC) Films

1,4-Disilabutane is a key single-source precursor for the deposition of silicon carbide thin
films, which are crucial for high-power and high-temperature electronic devices.[8] The use of a
single-source precursor simplifies the control of stoichiometry in the deposited film.[8]
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General workflow for CVD of SiC films.
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This is a generalized protocol; specific parameters will need to be optimized for the particular
CVD system.

Equipment:

Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a quartz tube furnace.

Vacuum system.

Mass flow controllers for carrier gases.

Bubbler for the liquid precursor.

Substrate heater.
Procedure:
e Substrate Preparation:

o Clean silicon wafers (or other desired substrates) using a standard cleaning procedure
(e.g., RCA clean) to remove contaminants.

o Dry the substrates and load them into the CVD reactor.
e CVD Process:
o Evacuate the reactor to a base pressure.

o Heat the substrate to the desired deposition temperature (typically in the range of 800-
1300 °C).

o Heat the 1,4-disilabutane in a bubbler to generate a stable vapor pressure.

o Use an inert carrier gas (e.g., argon or hydrogen) to transport the precursor vapor into the
reaction chamber at a controlled flow rate.

o The precursor decomposes on the hot substrate surface, leading to the deposition of a
SiC film.
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o Maintain the deposition conditions for the desired film thickness.

o After deposition, stop the precursor flow and purge the reactor with the carrier gas.

e Post-Deposition:
o Cool the reactor to room temperature under a continuous flow of the carrier gas.
o Vent the reactor and unload the coated substrates.

o Characterize the deposited film using techniques such as Scanning Electron Microscopy
(SEM), X-ray Diffraction (XRD), and Raman spectroscopy to determine its morphology,
crystallinity, and composition.

Potential in Organic Synthesis and Drug Development

While direct applications of 1,4-disilabutane in drug molecules are not widely reported, its
reactive Si-H bonds make it a potential starting material for more complex organosilicon
compounds. Organosilicon compounds are of growing interest in medicinal chemistry due to
their unique physicochemical properties that can enhance biological activity and
pharmacokinetic profiles.

A related compound, 1,2-bis(chlorodimethylsilyl)ethane, is used as a protecting group for
primary amines in the synthesis of pharmaceuticals.[9][10] This suggests that derivatives of
1,4-disilabutane could potentially be developed for similar applications. For instance, the Si-H
bonds can undergo hydrosilylation reactions with molecules containing double or triple bonds,
allowing for the introduction of the disilaethane moiety into a variety of organic frameworks.
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Hydrosilylation with 1,4-Disilabutane.

This derivatization could be a pathway to novel sila-drugs, where the incorporation of silicon
can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Safety and Handling

1,4-Disilabutane is a hazardous chemical and must be handled with appropriate safety
precautions.
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Hazard Description Precautionary Measures
Keep away from heat, sparks,
Highly flammable liquid and open flames, and hot surfaces.
Flammability vapor. Vapors may ignite Use non-sparking tools.
spontaneously in air.[3] Ground/bond container and
receiving equipment.[3]
Reacts rapidly with moisture, )
) Handle under an inert
water, and protic solvents. Can )
atmosphere (e.g., nitrogen or
o generate flammable hydrogen ] ]
Reactivity argon). Store in a tightly

gas in the presence of acids, o
o sealed container in a cool, dry,
alcohols, and oxidizing agents.

[3]

well-ventilated area.[3]

Wear protective gloves,
Causes serious eye irritation. clothing, eye protection, and
Health Hazards May cause skin and respiratory  face protection. Use in a well-
tract irritation.[3] ventilated area or with a

respirator.[3]

First Aid Measures:

Inhalation: Move to fresh air.

Skin Contact: Wash with plenty of soap and water.

Eye Contact: Immediately flush with water for at least 15 minutes.

Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

1,4-Disilabutane is a valuable organosilicon compound with a primary application as a single-
source precursor in the chemical vapor deposition of silicon carbide films. Its synthesis from
readily available starting materials is well-established. While its direct role in drug development
IS not prominent, its reactivity offers potential for the synthesis of novel organosilicon structures
with applications in medicinal chemistry. Due to its hazardous nature, strict adherence to safety
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protocols is essential when handling this compound. This guide provides a foundational
understanding for researchers and professionals working with or considering the use of 1,4-
disilabutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3137281?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3137281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

